4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol
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Overview
Description
4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol is a chemical compound with the molecular formula C₆H₄F₇IO. It is characterized by the presence of multiple fluorine atoms and an iodine atom attached to a hexenol backbone. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity .
Mechanism of Action
Target of Action
It has been used to synthesize several new ternary lanthanide complexes . These complexes have been structurally characterized and show the characteristic near-infrared (NIR) luminescence of the corresponding Ln(3+) ions .
Mode of Action
It’s known that after ligand-mediated excitation of the complexes, they all show the characteristic nir luminescence of the corresponding ln(3+) ions . This is attributed to efficient energy transfer from the ligands to the central Ln(3+) ions, i.e., an antenna effect .
Biochemical Pathways
The heptafluorinated substituent in the main sensitizer serves to reduce the degree of vibrational quenching . This suggests that the compound may influence energy transfer processes within these biochemical pathways.
Result of Action
It’s known that the compound can contribute to the nir luminescence of certain lanthanide complexes . This suggests that the compound may have potential applications in areas such as telecommunications, where NIR luminescence is of interest .
Action Environment
It’s known that the compound has been used in the synthesis of lanthanide complexes , suggesting that its action may be influenced by factors such as the presence of other chemical entities and the conditions under which the synthesis occurs.
Preparation Methods
The synthesis of 4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the iodination of a fluorinated hexenol precursor.
Reaction Conditions: The reaction is generally carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield.
Chemical Reactions Analysis
4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.
Major Products: The major products formed from these reactions include fluorinated alcohols, ketones, carboxylic acids, and substituted hexenols.
Scientific Research Applications
4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol has several applications in scientific research:
Comparison with Similar Compounds
4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol can be compared with other similar compounds, such as:
1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene: This compound has a similar fluorinated structure but differs in its cyclic nature and the presence of a chlorine atom instead of iodine.
4,4,5,5,6,6,6-Heptafluoro-2-iodo-2-hexen-1-ol: This is a closely related compound with slight variations in the position of the iodine atom.
Other Fluorinated Alcohols: Compounds like 2,2,3,3,4,4,4-heptafluoro-1-butanol share similar fluorination patterns but differ in chain length and functional groups.
The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity compared to other fluorinated compounds .
Properties
CAS No. |
92835-82-0 |
---|---|
Molecular Formula |
C6H4F7IO |
Molecular Weight |
351.99 g/mol |
IUPAC Name |
(E)-4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol |
InChI |
InChI=1S/C6H4F7IO/c7-4(8,1-3(14)2-15)5(9,10)6(11,12)13/h1,15H,2H2/b3-1+ |
InChI Key |
AAIXLNBYXIVUKR-HNQUOIGGSA-N |
SMILES |
C(C(=CC(C(C(F)(F)F)(F)F)(F)F)I)O |
Isomeric SMILES |
C(/C(=C\C(C(C(F)(F)F)(F)F)(F)F)/I)O |
Canonical SMILES |
C(C(=CC(C(C(F)(F)F)(F)F)(F)F)I)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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